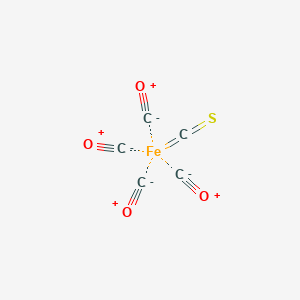
Tetracarbonyl carbonothioyl iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracarbonyl carbonothioyl iron is an organometallic compound with the formula C₅FeO₄S. This compound is part of the transition metal carbonyl family, which includes compounds where carbon monoxide is coordinated to a transition metal. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetracarbonyl carbonothioyl iron can be synthesized through the reaction of iron pentacarbonyl with carbon disulfide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{Fe(CO)}_5 + \text{CS}_2 \rightarrow \text{C}_5\text{FeO}_4\text{S} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of high-purity reagents and controlled environments to prevent contamination and ensure high yields. The process may involve steps such as purification through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Tetracarbonyl carbonothioyl iron undergoes various types of chemical reactions, including:
Substitution Reactions: These involve the replacement of one or more carbonyl ligands with other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where it either gains or loses electrons.
Addition Reactions: These involve the addition of small molecules to the iron center.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include triphenylphosphine (PPh₃) and other phosphines. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) are commonly employed.
Major Products: The products of these reactions vary depending on the reagents and conditions used. For example, substitution reactions with phosphines can yield tetracarbonyl phosphine iron complexes.
Scientific Research Applications
Tetracarbonyl carbonothioyl iron has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which tetracarbonyl carbonothioyl iron exerts its effects involves the coordination of carbonyl and thiocarbonyl ligands to the iron center. This coordination influences the electronic properties of the iron, making it reactive towards various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.
Comparison with Similar Compounds
Iron Pentacarbonyl (Fe(CO)₅): A well-known iron carbonyl compound with five carbonyl ligands.
Nickel Tetracarbonyl (Ni(CO)₄): A similar compound where nickel is coordinated to four carbonyl ligands.
Chromium Hexacarbonyl (Cr(CO)₆): Another transition metal carbonyl with six carbonyl ligands.
Uniqueness: Tetracarbonyl carbonothioyl iron is unique due to the presence of a thiocarbonyl ligand, which imparts distinct electronic and steric properties compared to other carbonyl compounds. This uniqueness makes it valuable in specific catalytic and synthetic applications.
Properties
CAS No. |
66517-47-3 |
|---|---|
Molecular Formula |
C5FeO4S |
Molecular Weight |
211.96 g/mol |
InChI |
InChI=1S/4CO.CS.Fe/c5*1-2; |
InChI Key |
LMLVXYURSHOGBE-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C(=S)=[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



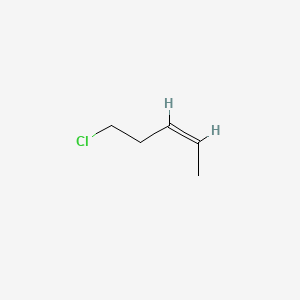
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
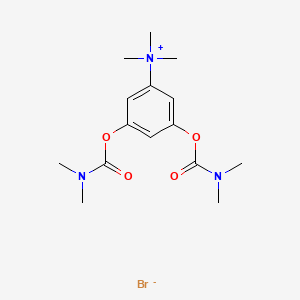
![3H-Indolium, 2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13768031.png)
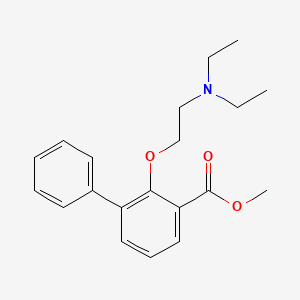
![7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B13768041.png)
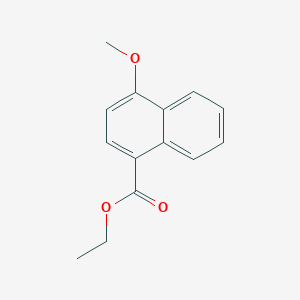

![1,4-Dioxaspiro[4.11]hexadecane](/img/structure/B13768063.png)
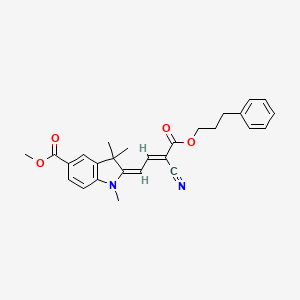
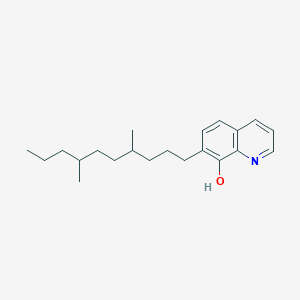

![N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B13768078.png)
